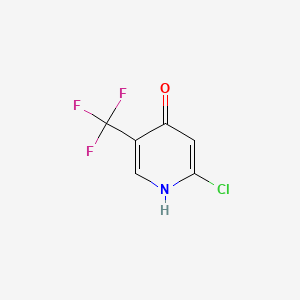

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEHNPDGUXPCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735276 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-22-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol is not well-documented in publicly available scientific literature. This guide, therefore, presents a proposed synthetic pathway based on established chemical principles and documented syntheses of structurally related compounds. The initial stages of this proposed route, leading to the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, are well-established. The final hydroxylation step is a theoretical proposal and would require experimental validation and optimization.

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine and hydroxyl functionalities provide additional handles for further chemical modifications. This document outlines a plausible multi-step synthesis for this compound, commencing from the readily available starting material, 3-picoline.

Proposed Overall Synthetic Pathway

The proposed synthesis is a multi-step process beginning with 3-picoline. The initial series of reactions aim to construct the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. The final, proposed step involves the introduction of a hydroxyl group at the 4-position of the pyridine ring.

Caption: Proposed multi-step synthesis of this compound from 3-picoline.

Part 1: Synthesis of the Key Intermediate: 2-chloro-5-(trifluoromethyl)pyridine

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline can be achieved through a four-step sequence involving N-oxidation, ring chlorination, side-chain chlorination, and fluorination.

Step 1: N-Oxidation of 3-Picoline

The initial step involves the oxidation of the nitrogen atom of the pyridine ring to form N-oxy-3-methylpyridine. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.[1][2]

Experimental Protocol:

-

To a reaction vessel, add 3-picoline and glacial acetic acid.

-

Under controlled temperature, slowly add hydrogen peroxide (e.g., 30-60% aqueous solution).[1][2]

-

Heat the reaction mixture and maintain for a specified duration until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the N-oxy-3-methylpyridine product.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Methylpyridine | [1][2] |

| Oxidizing Agent | Hydrogen Peroxide | [1][2] |

| Solvent | Glacial Acetic Acid | [1][2] |

| Molar Ratio (3-picoline:H₂O₂) | 1 : 1.4 to 1.5 | [1] |

| Reaction Temperature | 70-80°C | [1] |

| Reaction Time | 18-24 hours | [1] |

Step 2: Chlorination of N-oxy-3-methylpyridine

The N-oxide directs the chlorination to the 2-position of the pyridine ring. A common chlorinating agent for this transformation is benzoyl chloride.[1][2]

Experimental Protocol:

-

Dissolve N-oxy-3-methylpyridine in a suitable solvent such as dichloromethane.

-

Add an acid scavenger, for example, triethylamine.

-

Add the chlorinating agent (e.g., benzoyl chloride) dropwise, maintaining the reaction at a controlled temperature (e.g., under reflux).

-

After the addition is complete, continue the reaction for a set period.

-

The product, 2-chloro-5-methylpyridine, is then isolated and purified.

| Parameter | Value/Condition | Reference |

| Starting Material | N-oxy-3-methylpyridine | [1][2] |

| Chlorinating Agent | Benzoyl Chloride | [1][2] |

| Solvent | Dichloromethane | [1] |

| Acid Scavenger | Triethylamine | [1] |

| Molar Ratio (N-oxide:Benzoyl Chloride) | 1 : 1.4 to 1.6 | [1] |

| Reaction Condition | Stirring and reflux | [1] |

| Reaction Time | 3-4 hours | [1] |

Step 3: Side-Chain Chlorination of 2-chloro-5-methylpyridine

The methyl group of 2-chloro-5-methylpyridine is chlorinated to a trichloromethyl group. This radical chlorination is typically initiated by a radical initiator and carried out at elevated temperatures.[1][2]

Experimental Protocol:

-

Charge a reactor with 2-chloro-5-methylpyridine, a solvent (e.g., o-dichlorobenzene), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).[1]

-

Heat the mixture to the desired reaction temperature.

-

Introduce chlorine gas into the reaction mixture at a controlled rate.

-

Maintain the reaction for an extended period, with periodic addition of the initiator if necessary.

-

After completion, the reaction is stopped, and the product, 2-chloro-5-(trichloromethyl)pyridine, is isolated.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [1][2] |

| Chlorinating Agent | Chlorine gas | [1] |

| Initiator | Azobisisobutyronitrile (AIBN) | [1] |

| Solvent | o-Dichlorobenzene | [1] |

| Initiator Loading | 2.5% to 8% of the mass of the starting material | [1] |

| Reaction Temperature | 120-140°C | [1] |

| Reaction Time | 18-20 hours | [1] |

Step 4: Fluorination of 2-chloro-5-(trichloromethyl)pyridine

The final step in the synthesis of the key intermediate is the halogen exchange reaction, where the trichloromethyl group is converted to a trifluoromethyl group. This is often achieved using a fluorinating agent in the presence of a phase transfer catalyst.[1][3]

Experimental Protocol:

-

Combine 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent, such as anhydrous potassium fluoride, in a suitable solvent like dimethyl sulfoxide (DMSO).[1]

-

Add a phase transfer catalyst, for example, cetyl trimethylammonium bromide (CTAB).[1]

-

Heat the mixture under reflux with stirring for several hours.

-

Upon completion, the reaction mixture is worked up to isolate the final intermediate, 2-chloro-5-(trifluoromethyl)pyridine.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | [1][3] |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |

| Catalyst | Cetyl trimethylammonium bromide (CTAB) | [1] |

| Molar Ratio (Starting Material:KF) | 1 : 2 to 2.4 | [1] |

| Catalyst Loading | 6-10% of the mass of the starting material | [1] |

| Reaction Condition | Stirring and reflux | [1] |

| Reaction Time | 5-7 hours | [1] |

Part 2: Proposed Synthesis of this compound

The introduction of a hydroxyl group at the 4-position of the synthesized 2-chloro-5-(trifluoromethyl)pyridine is a challenging step. A plausible approach involves the N-oxidation of the pyridine ring followed by a photochemical rearrangement.

Caption: Proposed pathway for the hydroxylation of 2-chloro-5-(trifluoromethyl)pyridine.

Step 5a: N-Oxidation of 2-chloro-5-(trifluoromethyl)pyridine

The first step in this proposed sequence is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.

Proposed Experimental Protocol:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., dichloromethane or chloroform).

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the 2-chloro-5-(trifluoromethyl)pyridine N-oxide.

Step 5b: Photochemical Rearrangement to this compound

Pyridine N-oxides are known to undergo photochemical rearrangements to form various isomers, including hydroxypyridines. This transformation often proceeds via an oxaziridine intermediate. The regioselectivity of this rearrangement can be influenced by the substitution pattern on the pyridine ring and the reaction conditions. It is proposed that irradiation of 2-chloro-5-(trifluoromethyl)pyridine N-oxide with UV light could lead to the formation of the desired this compound.

Proposed Experimental Protocol:

-

Dissolve the 2-chloro-5-(trifluoromethyl)pyridine N-oxide in a suitable solvent (e.g., acetone or acetonitrile).

-

Irradiate the solution with a UV lamp (e.g., a mercury lamp) at a specific wavelength.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS).

-

Upon consumption of the starting material, the solvent is removed, and the product mixture is subjected to purification (e.g., column chromatography) to isolate the target compound.

Note: This proposed photochemical rearrangement would likely yield a mixture of isomers, and the regioselectivity towards the 4-hydroxy product is not guaranteed. Significant experimental work would be required to optimize the reaction conditions (solvent, wavelength, temperature) and to isolate and characterize the desired product.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound. While the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is based on established procedures, the final hydroxylation step is a theoretical proposal. Researchers and drug development professionals interested in this target molecule should focus on the validation and optimization of the proposed photochemical rearrangement or explore alternative strategies for the introduction of the 4-hydroxyl group. The successful synthesis of this compound would provide a valuable building block for the development of new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a halogenated pyridinol derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes experimentally determined properties for the closely related analogue, 2-chloro-5-(trifluoromethyl)pyridine, to provide a valuable comparative reference.

This document details available quantitative data, outlines standard experimental protocols for the determination of key physicochemical parameters, and presents logical and experimental workflows through diagrams to support research and development activities.

Physicochemical Data

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available predicted data for the target compound and the experimentally determined data for its analogue, 2-chloro-5-(trifluoromethyl)pyridine.

Table 1: Physicochemical Properties of this compound (CAS: 1211541-22-8)

| Property | Value | Source |

| Molecular Formula | C6H3ClF3NO | - |

| Molecular Weight | 213.54 g/mol | - |

| Boiling Point | 341.2 ± 37.0 °C | Predicted[1][2] |

| Density | 1.560 ± 0.06 g/cm³ | Predicted[1][2] |

| pKa | 5.51 ± 0.10 | Predicted[1][2] |

| Melting Point | No data available | [3] |

| Solubility | No data available | [3] |

| LogP | No data available | - |

Table 2: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

| Property | Value | Source |

| Molecular Formula | C6H3ClF3N | [4] |

| Molecular Weight | 181.54 g/mol | [4] |

| Melting Point | 32-34 °C | [5] |

| Boiling Point | 152 °C | [6] |

| Density | 1.417 g/mL at 25 °C | [6] |

| pKa | -2.57 ± 0.10 | Predicted[6] |

| LogP | 2.7 | Computed[4] |

| Water Solubility | Insoluble | [6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, a sharp melting point is indicative of high purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure tight packing.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the pH-dependent changes in its absorbance spectrum.

Protocol:

-

Solution Preparation: A stock solution of the compound is prepared. A series of buffer solutions with a range of known pH values are also prepared.[8]

-

Sample Dilution: The stock solution is diluted into each buffer solution to a constant final concentration.[9]

-

Spectral Measurement: The UV-Vis absorbance spectrum of each buffered solution is recorded. The wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms of the compound are identified.[8]

-

Data Analysis: The absorbance of each solution is measured at the wavelength of maximum absorbance for one of the species. A plot of absorbance versus pH is generated. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the sigmoid curve.[10]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the compound to partition between the two layers until equilibrium is reached.[11]

-

Phase Separation: The two phases are carefully separated.[11]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Relationship between LogP, LogD, and pKa

Caption: The interplay between LogP, LogD, pKa, and pH.

References

- 1. 1211541-22-8 | CAS DataBase [m.chemicalbook.com]

- 2. 1211541-22-8 | CAS数据库 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Technical Guide: 2-Chloro-5-(trifluoromethyl)pyridin-4-ol (CAS No. 1211541-22-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white powder. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 1211541-22-8 | ChemicalBook[1] |

| Molecular Formula | C₆H₃ClF₃NO | ChemicalBook[1] |

| Molecular Weight | 197.54 g/mol | ChemicalBook[1] |

| Appearance | Powder | LookChem |

| Purity | ≥98% (HPLC) | LookChem |

| Predicted Boiling Point | 341.2 ± 37.0 °C | Echemi |

| Predicted Density | 1.560 ± 0.06 g/cm³ | Echemi |

| Predicted Flash Point | 160.2 ± 26.5 °C | Echemi |

Synthesis and Experimental Protocols

A common strategy for the synthesis of functionalized pyridines involves the modification of a pre-existing pyridine ring. For instance, the related compound, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate in the production of various agrochemicals and pharmaceuticals. Its synthesis often starts from 3-picoline, which undergoes a series of chlorination and fluorination reactions.

Hypothetical Synthetic Workflow:

The synthesis of this compound could potentially be achieved through the hydroxylation of a corresponding precursor, such as 2,4-dichloro-5-(trifluoromethyl)pyridine. This approach would involve a nucleophilic substitution of the chlorine atom at the 4-position with a hydroxyl group.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the trifluoromethylpyridine scaffold is a well-established pharmacophore in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Compounds with similar structural motifs have been investigated for a range of therapeutic applications, including their use as kinase inhibitors and as agents targeting other enzymes and receptors. The electronic properties of the pyridine ring, combined with the electron-withdrawing nature of the chloro and trifluoromethyl substituents, make this compound an attractive starting point for the design of novel bioactive molecules.

Logical Relationship for Drug Discovery:

The journey from a novel chemical entity to a potential therapeutic agent involves several key stages, as illustrated in the following diagram.

Caption: A simplified workflow for drug discovery and development.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, please refer to the supplier's SDS.[1]

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently limited, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical reactivity, biological profile, and potential applications.

References

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-5-(trifluoromethyl)pyridine

This guide details the analytical techniques and data interpretation integral to confirming the chemical structure of 2-chloro-5-(trifluoromethyl)pyridine. The methodologies presented are standard for the structural elucidation of novel organic compounds.

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. The following tables summarize the key spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine.

Table 1: ¹H NMR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.69 | Singlet (broad) | H-6 |

| 7.90 | Doublet | H-4 |

| 7.50 | Doublet | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | C-2 |

| 147.1 (q, J = 4.0 Hz) | C-6 |

| 136.2 (q, J = 3.5 Hz) | C-4 |

| 124.7 (q, J = 34.0 Hz) | C-5 |

| 122.9 (q, J = 273.0 Hz) | -CF₃ |

| 122.3 | C-3 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for 2-chloro-5-(trifluoromethyl)pyridine [1][3]

| m/z | Relative Intensity (%) | Assignment |

| 183 | 32.2 | [M+2]⁺ (presence of ³⁷Cl) |

| 181 | 100.0 | [M]⁺ (Molecular Ion, presence of ³⁵Cl) |

| 146 | 95.6 | [M-Cl]⁺ |

| 126 | 32.6 | [M-Cl-F]⁺ or other fragmentation |

| 69 | 15.9 | [CF₃]⁺ |

Table 4: FT-IR Spectroscopic Data for 2-chloro-5-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H aromatic stretching |

| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1350-1100 | Strong | C-F stretching (from CF₃ group) |

| ~850-750 | Strong | C-Cl stretching |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-5-(trifluoromethyl)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

If necessary, acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

2.2 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Procedure:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be evident in the molecular ion and chlorine-containing fragments.[4][5]

-

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

-

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Crystallographic Data

While a crystal structure for 2-chloro-5-(trifluoromethyl)pyridine was not found, the crystal structure of the related compound, 2-chloro-5-(chloromethyl)pyridine , provides a useful example for understanding the principles of X-ray crystallography in structure elucidation.[7][8]

Table 5: Crystallographic Data for 2-chloro-5-(chloromethyl)pyridine [7][8]

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid, confirming bond lengths, bond angles, and stereochemistry.

Visualizations

4.1 Structure of 2-chloro-5-(trifluoromethyl)pyridine

Caption: 2D structure of 2-chloro-5-(trifluoromethyl)pyridine.

4.2 Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of a novel organic compound.

References

- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 2-Chloro-5-(trifluoromethyl)pyridine

This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 2-chloro-5-(trifluoromethyl)pyridine.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.689 | d | ~2.4 |

| H-4 | 7.904 | dd | ~8.4, ~2.4 |

| H-3 | 7.497 | d | ~8.4 |

Data sourced from CDCl₃ solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm | Description |

| C-2 | 152.2 | Carbon attached to Chlorine |

| C-6 | 147.1 (q, J ≈ 4 Hz) | Aromatic CH |

| C-4 | 136.2 (q, J ≈ 4 Hz) | Aromatic CH |

| C-3 | 125.1 | Aromatic CH |

| C-5 | 123.0 (q, J ≈ 34 Hz) | Carbon attached to CF₃ |

| CF₃ | 122.9 (q, J ≈ 273 Hz) | Trifluoromethyl Carbon |

Data interpretation based on typical chemical shifts and coupling patterns for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Electron Ionization Mass Spectrum (EI-MS) Data

| m/z | Relative Intensity (%) | Fragment |

| 183 | 32.2 | [M+2]⁺ (³⁷Cl isotope) |

| 181 | 100.0 | [M]⁺ (³⁵Cl isotope) |

| 146 | 95.6 | [M-Cl]⁺ |

| 126 | 32.6 | [M-Cl-HF]⁺ or [C₅H₂F₂N]⁺ |

| 69 | 15.9 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

-

C-Cl Stretch: Typically observed in the 850-550 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are expected in the 1350-1000 cm⁻¹ region for the CF₃ group.

-

Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of 2-chloro-5-(trifluoromethyl)pyridine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, which vaporizes the sample.

-

Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Chemical Compound Analysis.

The Diverse Biological Activities of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol Derivatives: A Technical Overview

For Immediate Release

A comprehensive review of scientific literature and patent filings reveals the significant and varied biological activities of 2-chloro-5-(trifluoromethyl)pyridin-4-ol and its derivatives. This class of compounds forms the structural core of numerous commercial agrochemicals and serves as a versatile scaffold in the development of potential pharmaceutical agents. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the reactivity of the pyridine ring, have made these derivatives a focal point for research in crop protection and medicine. This technical guide synthesizes the available data on their herbicidal, insecticidal, fungicidal, and anticancer properties, providing researchers, scientists, and drug development professionals with a detailed overview of their potential.

Agrochemical Applications: A Pillar of Modern Crop Protection

Derivatives of 2-chloro-5-(trifluoromethyl)pyridine are integral to the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethylpyridine (TFMP) moiety is a key component in over 20 commercialized agrochemicals. [1]

Herbicidal Activity

The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a crucial intermediate in the production of highly effective herbicides. [2][3]Notably, it is a precursor for aryloxyphenoxypropionate ("fop") herbicides, which are primarily used for controlling grass weeds in various crops. [1]One of the key mechanisms of action for some herbicides derived from this structural family is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants. [4] While specific quantitative data for this compound derivatives is limited in publicly accessible literature, a related phenylpyridine derivative containing a 3-chloro-5-trifluoromethylpyridine moiety, compound 7a , has demonstrated potent herbicidal activity. It exhibited over 80% inhibition against several weed species at a low application rate and was found to be a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). [5] Table 1: Herbicidal Activity of a Phenylpyridine Derivative (Compound 7a) [5]

| Weed Species | Inhibition (%) at 37.5 g a.i./hm² | ED₅₀ (g a.i./hm²) |

|---|---|---|

| Abutilon theophrasti | >80 | 13.32 |

| Amaranthus retroflexus | >80 | 5.48 |

| Eclipta prostrata | >80 | - |

| Digitaria sanguinalis | >80 | - |

| Setaria viridis | >80 | - |

Experimental Protocol: Greenhouse Herbicidal Activity Assay (Post-emergence) [5] A representative experimental protocol for evaluating post-emergence herbicidal activity, as described for compound 7a , is as follows:

-

Weed seeds are sown in plastic pots containing a mixture of vermiculite, perlite, and peat.

-

The pots are maintained in a greenhouse at 25 ± 2 °C with a 14-hour light/10-hour dark cycle.

-

When the weeds reach the 3-4 leaf stage, they are sprayed with a solution of the test compound. The compound is first dissolved in a minimal amount of DMSO and then diluted with water containing a surfactant to the desired concentration.

-

The herbicidal effect is visually assessed and compared to control plants (sprayed with a solution lacking the test compound) after a set period, typically 14-21 days. The inhibition of plant growth is recorded as a percentage.

Insecticidal and Fungicidal Properties

The 2-chloro-5-(trifluoromethyl)pyridine core is also a building block for insecticides and fungicides. For instance, it is a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil, which acts by disrupting the central nervous system of insects. [1]While direct insecticidal and fungicidal data for this compound derivatives are not extensively detailed in the reviewed literature, the broader class of trifluoromethylpyridine derivatives has shown significant activity. For example, certain pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have demonstrated potent insecticidal and fungicidal activities, with LC₅₀ values against Mythimna separata and EC₅₀ values against Pseudoperonospora cubensis reported in the low mg/L range. [6]

Pharmaceutical Potential: Exploring Anticancer and Antimicrobial Activities

Beyond agriculture, derivatives of this pyridine scaffold are being investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of trifluoromethyl-substituted heterocyclic compounds. In one study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. [7]One of the most active compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)\t[1][8]hiazolo[4,5-d]pyrimidine-2(3H)-thione), demonstrated significant cytotoxic effects, particularly against melanoma cell lines. [7] Table 2: In Vitro Antiproliferative Activity of Compound 3b [7]

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| C32 | Amelanotic Melanoma | 24.4 |

| A375 | Melanotic Melanoma | 25.4 |

| MCF-7/WT | Breast Cancer | - |

| DU145 | Prostate Cancer | - |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [7] A standard method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Human cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Synthesis and Logical Relationships

The synthesis of these biologically active molecules often starts from the core intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This precursor can be functionalized in various ways to generate a diverse library of derivatives. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. The specific signaling pathways and mechanisms of action are dependent on the overall structure of the derivative.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable class of compounds with a proven track record in agrochemical applications and significant potential in pharmaceutical development. The continued exploration of this chemical space, through the synthesis of novel analogs and the detailed investigation of their biological activities and mechanisms of action, is likely to yield new and improved solutions for crop protection and human health. Further research is warranted to fully elucidate the quantitative structure-activity relationships and to identify derivatives with enhanced potency and selectivity for their respective biological targets.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Unveiling Therapeutic Targets for 2-chloro-5-(trifluoromethyl)pyridin-4-ol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: Elucidation of Fibroblast Growth Factor Receptors (FGFRs) as the primary therapeutic targets for compounds synthesized from the 2-chloro-5-(trifluoromethyl)pyridin-4-ol scaffold.

Abstract

The chemical scaffold, this compound, serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors. Extensive research and patent literature reveal that derivatives of this compound are primarily developed to target the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway is a known oncogenic driver in a multitude of solid tumors, including hepatocellular, bladder, and gastric cancers.[1][4][5] This technical guide provides an in-depth analysis of the FGFR signaling pathway as a therapeutic target, presents quantitative data on the inhibitory activity of derivative compounds, details relevant experimental protocols for target validation, and outlines the logical framework for drug discovery based on this chemical core.

Introduction: From Chemical Intermediate to Therapeutic Potential

2-chloro-5-(trifluoromethyl)pyridine and its analogues are pivotal intermediates in the production of a range of biologically active molecules, from agrochemicals to pharmaceuticals.[6] In medicinal chemistry, the this compound moiety has emerged as a valuable building block for the development of targeted cancer therapies.[7] The primary therapeutic targets identified for compounds derived from this scaffold are the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating cell proliferation, differentiation, migration, and angiogenesis.[4] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations can lead to aberrant FGFR signaling, which in turn drives tumorigenesis and tumor progression.[4] Consequently, the inhibition of FGFR signaling has become a validated and compelling strategy in oncology drug development.[4][5]

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGF/FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the extracellular domain of an FGFR. This event induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.

Below is a diagram illustrating the canonical FGFR signaling pathway.

Quantitative Analysis of FGFR Inhibition

Compounds synthesized using the this compound core have demonstrated potent inhibitory activity against various FGFR isoforms. The table below summarizes publicly available quantitative data for representative FGFR inhibitors, showcasing their potency and selectivity. It is important to note that while the core scaffold is shared, substitutions at other positions on the molecule dictate the final activity and selectivity profile.

| Compound Class/Example | Target(s) | IC50 (nM) | Assay Type | Reference |

| Pyrimido[4,5-d]pyrimidin-2(1H)-one (e.g., SIJ1263) | FGFR4 | < 1 | Biochemical Kinase Assay | [1] |

| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles (e.g., Compound 5) | FGFR1 | 0.33 ± 0.01 | In-vitro Kinase Assay | [2] |

| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles (e.g., Compound 9) | FGFR1 | 0.50 ± 0.04 | In-vitro Kinase Assay | [2] |

| INCB54828 | FGFR1 | 0.4 | Biochemical Assay | [3] |

| INCB54828 | FGFR2 | 0.5 | Biochemical Assay | [3] |

| INCB54828 | FGFR3 | 1.0 | Biochemical Assay | [3] |

| AZD4547 (Reference Compound) | FGFR1 | 12.17 | In-vitro Kinase Assay | [2] |

Key Experimental Methodologies

The characterization of novel FGFR inhibitors involves a series of standardized biochemical and cell-based assays. Below is a detailed protocol for a typical in-vitro kinase assay used to determine the IC50 values of these compounds.

In-Vitro Biochemical Kinase Assay Protocol

Objective: To determine the concentration at which a test compound inhibits 50% (IC50) of the enzymatic activity of a specific FGFR kinase.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Test compounds (derived from the pyridin-4-ol scaffold) dissolved in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

384-well microplates.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase assay buffer.

-

Test compound at various concentrations.

-

Recombinant FGFR enzyme.

-

Poly(Glu, Tyr) substrate.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific FGFR isoform.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Termination and Detection:

-

Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

-

The workflow for this experimental process is visualized below.

Logical Framework for Drug Discovery

The use of this compound as a starting material is a strategic choice in a logical drug discovery process. This process begins with identifying a validated biological target and progresses through chemical synthesis to clinical evaluation.

The diagram below illustrates the logical relationship from the core chemical structure to the development of a targeted therapeutic agent.

Conclusion

While this compound itself is not a therapeutic agent, it represents a highly valuable chemical scaffold for the synthesis of targeted oncology drugs. The primary and most promising therapeutic targets for its derivatives are the Fibroblast Growth Factor Receptors. The potent and often selective inhibition of FGFRs by these compounds underscores their potential for treating cancers driven by aberrant FGFR signaling. Further research and development focusing on lead optimization, ADME properties, and in-vivo efficacy will be critical in translating the potential of this chemical class into clinically effective cancer therapies.

References

- 1. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. China 2-chloro-5-(trifluoromethyl)pyridine CAS NO.: 52334-81-3 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

The Elusive Building Block: An In-depth Look at 2-chloro-5-(trifluoromethyl)pyridin-4-ol and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical building block 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a molecule of potential interest in medicinal chemistry and organic synthesis. However, a comprehensive review of available scientific literature reveals a significant scarcity of specific data for this compound. This document summarizes the limited available information for this compound and provides a more detailed exploration of its close structural analog, 2-chloro-5-(trifluoromethyl)pyridine. By examining the known synthesis, properties, and reactivity of the latter, we aim to provide a valuable resource for researchers interested in the potential applications and synthetic strategies that might be adapted for the title compound.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemistry, with the trifluoromethyl group being a particularly valued substituent for its ability to enhance metabolic stability, binding affinity, and cell permeability. The combination of a chloro-substituent and a trifluoromethyl group on a pyridine scaffold creates a versatile platform for the synthesis of complex molecules. This guide focuses on this compound, a potentially valuable building block due to its multiple reactive sites. However, it is crucial to note the limited availability of experimental data for this specific molecule.

Physicochemical Properties

This compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 197.54 g/mol |

| XLogP3 | 1.35 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Exact Mass | 196.9855259 |

| Boiling Point | 341.2 ± 37.0 °C |

| Density | 1.560 ± 0.06 g/cm³ |

| Flash Point | 160.2 ± 26.5 °C |

| Refractive Index | 1.482 |

Data sourced from computational predictions[1].

2-chloro-5-(trifluoromethyl)pyridine

In contrast, the closely related 2-chloro-5-(trifluoromethyl)pyridine is a well-characterized compound.

Table 2: Physicochemical Properties of 2-chloro-5-(trifluoromethyl)pyridine

| Property | Value | Reference |

| Molecular Weight | 181.54 g/mol | [2][3] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 139-141 °C | [2] |

| Density | 1.417 g/mL at 25 °C | [2] |

| Appearance | Colorless transparent liquid or crystal | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene; insoluble in water | [2] |

Synthesis of Trifluoromethylpyridines

While a specific, documented synthesis for this compound is not available, the synthetic routes for its pyridine analog provide a strong foundation for potential synthetic design. The primary industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline (3-methylpyridine).

A common synthetic pathway involves a multi-step process:

-

N-oxidation of 3-picoline.

-

Chlorination of the pyridine ring.

-

Side-chain chlorination of the methyl group.

-

Fluorination of the trichloromethyl group to the trifluoromethyl group.

One patented method describes the synthesis of 2-chloro-5-trichloromethylpyridine from 3-methylpyridine through N-oxidation, followed by chlorination with benzoyl chloride, and then further chlorination with chlorine gas[4]. The final step is a fluorination reaction, for instance, using anhydrous potassium fluoride with a phase transfer catalyst[4].

Caption: General synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.

An alternative approach involves the direct chlorination of 3-trifluoromethylpyridine in the vapor phase at high temperatures or in the liquid phase with a free-radical initiator[5].

Reactivity and Applications in Organic Synthesis

The reactivity of 2-chloro-5-(trifluoromethyl)pyridine is dominated by the chemistry of the chloropyridine core, making it a valuable building block for introducing the 5-(trifluoromethyl)pyridyl moiety into target molecules. This is primarily achieved through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The chlorine atom at the 2-position is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids and their derivatives. This reaction is a powerful tool for forming carbon-carbon bonds. Although specific examples with this compound are not documented, the general applicability of Suzuki coupling to chloropyridines is well-established[6][7].

Caption: Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines[8][9]. This is a key transformation for the synthesis of aminopyridine derivatives, which are prevalent in pharmaceuticals. The chloro-substituent of 2-chloro-5-(trifluoromethyl)pyridine serves as a handle for introducing a wide range of primary and secondary amines.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Reactivity of the Hydroxyl Group in 2-chloro-5-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the synthesis and reactivity of the hydroxyl group in 2-chloro-5-(trifluoromethyl)pyridin-4-ol (CAS Number: 1211541-22-8). This guide, therefore, provides a theoretical analysis based on established principles of organic chemistry and the known reactivity of analogous pyridine derivatives. The information presented herein should be considered predictive and requires experimental validation.

Introduction

This compound is a unique heterocyclic compound featuring a pyridine core substituted with a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a hydroxyl group. This combination of substituents is expected to significantly influence the electron density of the pyridine ring and the reactivity of the hydroxyl group, making it a potentially valuable, yet underexplored, building block in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive theoretical overview of the anticipated reactivity of the hydroxyl group in this molecule, focusing on key transformations such as O-alkylation, O-acylation, and etherification.

Predicted Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is governed by the electronic effects of the substituents on the pyridine ring. The chloro and trifluoromethyl groups are both strongly electron-withdrawing, which is predicted to decrease the electron density of the pyridine ring and increase the acidity of the 4-hydroxyl group. This enhanced acidity would make the corresponding pyridin-4-olate a more stable and readily formed nucleophile.

However, pyridin-4-ols exist in equilibrium with their pyridone tautomers. In the case of this compound, the equilibrium is expected to favor the pyridin-4-ol form due to the aromaticity of the pyridine ring.

Logical Relationship of Tautomerism:

Caption: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.

Reactions with electrophiles can occur on either the oxygen or the nitrogen atom of the ambident nucleophile formed upon deprotonation. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion.

Key Reactions of the Hydroxyl Group (Theoretical)

O-Alkylation

O-alkylation of the hydroxyl group would lead to the formation of 4-alkoxy-2-chloro-5-(trifluoromethyl)pyridine derivatives. These reactions are typically carried out by treating the pyridin-4-ol with an alkylating agent in the presence of a base.

Predicted Experimental Workflow for O-Alkylation:

Caption: A generalized experimental workflow for the O-alkylation of this compound.

Predicted Quantitative Data (Hypothetical):

| Alkylating Agent | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Methyl iodide | NaH | DMF | 25 | 85-95 |

| Ethyl bromide | K₂CO₃ | CH₃CN | 80 | 70-80 |

| Benzyl chloride | Cs₂CO₃ | DMF | 60 | 80-90 |

O-Acylation

O-acylation would introduce an acyl group to the oxygen atom, forming 4-acyloxy derivatives. This can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base or an acylation catalyst.

Predicted Signaling Pathway for O-Acylation (Base-Catalyzed):

Caption: A simplified reaction pathway for the base-catalyzed O-acylation.

Predicted Quantitative Data (Hypothetical):

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

| Acetyl chloride | Pyridine | CH₂Cl₂ | 0-25 | 90-98 |

| Benzoyl chloride | Et₃N | THF | 25 | 85-95 |

| Acetic anhydride | DMAP | CH₂Cl₂ | 25 | >95 |

Etherification

Etherification, particularly Williamson ether synthesis, would be a key method to form more complex ethers. This involves the reaction of the corresponding pyridin-4-olate with a suitable alkyl or aryl halide.

Logical Relationship for Williamson Ether Synthesis:

Caption: The key steps involved in a Williamson ether synthesis.

Proposed Experimental Protocols (Hypothetical)

General Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

General Procedure for O-Alkylation

To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes, after which the alkylating agent (1.1 eq) is added dropwise. The reaction is then allowed to warm to the desired temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for O-Acylation

To a solution of this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added the acyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography.

Conclusion

While experimental data for this compound remains elusive in the public domain, this theoretical guide provides a robust framework for predicting the reactivity of its hydroxyl group. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to facilitate O-functionalization reactions. The provided hypothetical protocols and predicted outcomes offer a starting point for researchers and drug development professionals interested in exploring the chemistry of this promising, yet underutilized, molecule. All proposed reactions and conditions require rigorous experimental verification.

A Comprehensive Technical Guide to the Computational Modeling of 2-chloro-5-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-4-ol scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The target molecule, 2-chloro-5-(trifluoromethyl)pyridin-4-ol, combines several key pharmacophoric features: a halogen bond donor (Cl), a hydrogen bond donor/acceptor (the pyridinol tautomer), and a lipophilic trifluoromethyl group. These characteristics suggest its potential as a modulator of various biological targets. Computational modeling provides a powerful, resource-efficient approach to explore its physicochemical properties, potential biological activities, and mechanism of action at a molecular level.

This technical guide outlines a systematic computational workflow for the in-depth analysis of this compound, encompassing quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) model development.

Tautomerism of the Pyridin-4-ol Core

The pyridin-4-ol core exists in a tautomeric equilibrium with its pyridone form. Intermolecular hydrogen bonding, both in solution and the solid state, often favors the pyridone form.[1] Understanding the relative stability of these tautomers is a critical first step in any computational analysis, as it dictates the dominant species for subsequent modeling studies.

Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[2] For this compound, DFT calculations can elucidate its geometry, stability, and reactivity.

Key Molecular Properties and Descriptors

A variety of molecular properties can be calculated to understand the chemical behavior of the title compound. These descriptors are also crucial for developing QSAR models.

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in a receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Important for interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility, membrane permeability, and binding interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative potential. | Identifies sites for electrophilic and nucleophilic attack, and potential hydrogen bonding interactions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Provides insights into the overall reactivity and stability of the molecule. |

Detailed Protocol for DFT Calculations

Objective: To determine the optimized geometry and electronic properties of this compound.

Methodology:

-

Structure Preparation: The 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb). Both the pyridin-4-ol and pyridone tautomers should be prepared.

-

Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Level of Theory: Geometry optimization and frequency calculations are performed using the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SM8 model can be applied, with water as the solvent.[4]

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Single-Point Energy Calculations: To determine the electronic properties such as HOMO-LUMO energies, dipole moment, and MEP.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

-

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.

Potential Biological Targets

Based on studies of similar pyridine derivatives, potential biological targets for this compound could include:

-

Kinases: Many pyridine-based molecules are kinase inhibitors.

-

Thrombin: Pyridine derivatives have been investigated as anticoagulants targeting thrombin.[5][6]

-

Carbonic Anhydrases: Substituted pyridine-3-sulfonamides are known inhibitors of carbonic anhydrase.[7]

-

DNA: The planar aromatic system and potential for hydrogen bonding suggest possible interactions with DNA.[3]

Illustrative Binding Affinity Data

The following table presents hypothetical binding affinity data for this compound against a panel of kinases, based on typical values observed for small molecule inhibitors.

| Target Kinase | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Kinase A | -8.5 | 0.5 |

| Kinase B | -7.2 | 5.2 |

| Kinase C | -9.1 | 0.1 |

| Kinase D | -6.5 | 25.0 |

Detailed Protocol for Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a target protein (e.g., a kinase).

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges are assigned using software like AutoDockTools or Maestro.

-

-

Ligand Preparation:

-

The DFT-optimized structure of this compound is used.

-

Partial charges are calculated (e.g., Gasteiger charges).

-

Rotatable bonds are defined.

-

-

Docking Software: AutoDock Vina, DOCK, or Glide can be used for the docking simulation.

-

Grid Box Definition: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand if available.

-

Docking Simulation: The docking algorithm is run to generate multiple binding poses of the ligand in the protein's active site.

-

Analysis of Results:

-

The binding poses are ranked based on their docking scores (binding energy).

-

The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For a novel compound like this compound, a QSAR model built from analogous compounds can predict its potential activity.

Relevant Molecular Descriptors for QSAR

Based on QSAR studies of 4-pyridone derivatives, the following descriptors are likely to be important for modeling biological activity[8]:

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Thermodynamic | Enthalpy, Entropy, Gibbs free energy |

| Topological | Molecular connectivity indices, Wiener index |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) |

Detailed Protocol for QSAR Model Development

Objective: To develop a QSAR model to predict the biological activity of new pyridin-4-ol derivatives.

Methodology:

-

Dataset Collection: A dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using software like DRAGON or PaDEL-Descriptor.

-

Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation.

-

Model Validation: The predictive power of the model is assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set.[8]

Visualizations

Computational Modeling Workflow

The following diagram illustrates the logical workflow for the computational modeling of this compound.

Caption: A logical workflow for the computational analysis of this compound.

Conclusion

While direct experimental or computational data for this compound remains to be published, this guide provides a robust, multi-faceted computational strategy to thoroughly characterize it. By leveraging established techniques in quantum chemistry, molecular docking, and QSAR, researchers can predict its physicochemical properties, identify potential biological targets, and guide the synthesis and experimental testing of this promising molecule and its derivatives. This in-silico approach is an indispensable component of modern drug discovery, enabling a more rational and efficient path toward novel therapeutics.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journaleras.com [journaleras.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-chloro-5-(trifluoromethyl)pyridin-4-ol, a valuable heterocyclic compound for research and development in the pharmaceutical and agrochemical sectors. The synthesis commences with the readily available starting material, 3-picoline, and proceeds through a series of transformations including N-oxidation, chlorination, fluorination, and hydroxylation. This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation of this key chemical intermediate.

Introduction

Pyridines containing a trifluoromethyl group are of significant interest due to the unique physicochemical properties imparted by this moiety, such as enhanced metabolic stability and binding affinity. The target molecule, this compound, is a functionalized pyridine derivative with potential applications as a building block in the synthesis of novel bioactive compounds. This protocol outlines a robust and reproducible multi-step synthesis to obtain this compound.

Overall Synthetic Scheme

The synthesis of this compound from 3-picoline is a seven-step process. The initial steps focus on the formation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This is followed by the introduction of a hydroxyl group at the 4-position of the pyridine ring.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-N-oxide

This step involves the N-oxidation of 3-picoline using hydrogen peroxide in an acidic medium.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Picoline | 93.13 | 93.1 g (100 mL) | 1.0 |

| Glacial Acetic Acid | 60.05 | 250 mL | - |

| Hydrogen Peroxide (30%)| 34.01 | 113 mL | 1.1 |

Procedure:

-